molecular formula C16H9N3O2S B2645404 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione CAS No. 78301-71-0

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione

Cat. No.: B2645404
CAS No.: 78301-71-0
M. Wt: 307.33
InChI Key: XFDPUJFDNRAWJB-UHFFFAOYSA-N
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Description

“2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione” is a chemical compound . It has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process includes mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .

Scientific Research Applications

Anticancer Activity

  • The modification and molecular docking of thiazole-based isoindolinediones led to the synthesis of novel derivatives. One such compound showed significant anti-proliferative activities on prostate cancer cell lines, suggesting its potential as an anti-prostate cancer agent (Saravanan et al., 2017).

Fluorescent Chemosensors

  • 1,8-Naphthalimide derivatives, including those with thiadiazole, have been synthesized and used as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This indicates their utility in chemical sensing applications (Zhang et al., 2020).

Optoelectronic Properties

  • Novel acridin-isoindoline-1,3-dione derivatives were synthesized and analyzed for their photophysical and thermal properties. Their high thermal stability and excellent properties as fluorescent compounds highlight their significance in optoelectronics (Mane et al., 2019).

Synthesis Techniques

  • Microwave catalytic synthesis has been used for the efficient preparation of benzo[d]thiazol-2-yl isoindoline-1,3-dione, demonstrating a novel synthesis method that could be applied in pharmaceutical and chemical industries (Li Jin-jin, 2009).

NMR Spectroscopy Characterization

  • The structure of isoindoline-1,3-dione derivatives has been characterized using NMR spectroscopy, which is crucial for confirming the identity of synthesized compounds in chemical research (Dioukhane et al., 2021).

Corrosion Inhibition

  • Thiazolidinedione derivatives have been investigated as inhibitors for mild steel corrosion, demonstrating their potential application in corrosion resistance (Yadav et al., 2015).

Antimicrobial Activity

  • Derivatives of 2,3-dihydroquinazolin-4(1H)-one, synthesized from isoindoline, showed promising antimicrobial activity, suggesting their use in developing new antimicrobial drugs (Zahmatkesh et al., 2022).

Properties

IUPAC Name

2-(4-phenylthiadiazol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S/c20-14-11-8-4-5-9-12(11)15(21)19(14)16-13(17-18-22-16)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDPUJFDNRAWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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